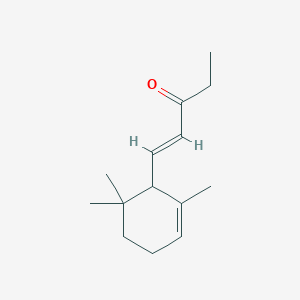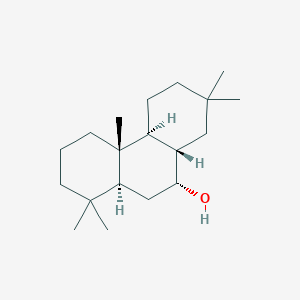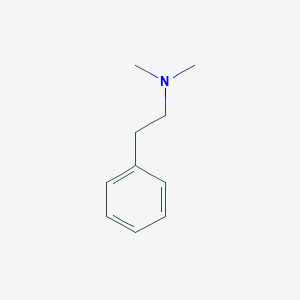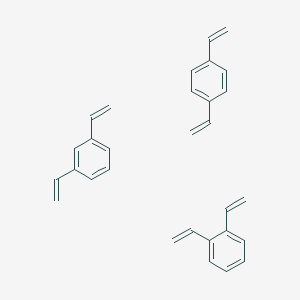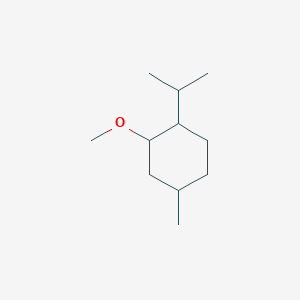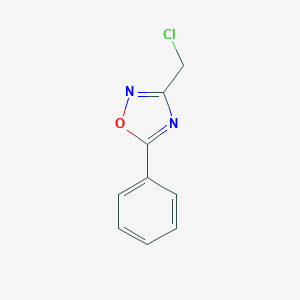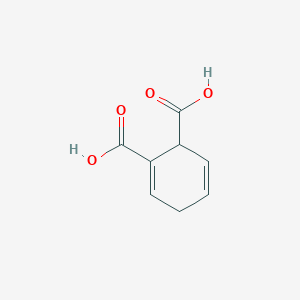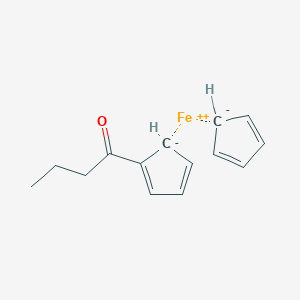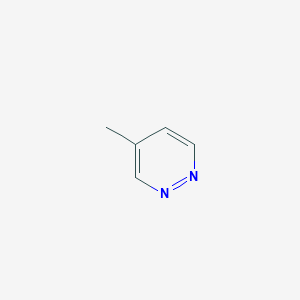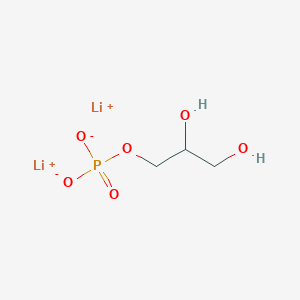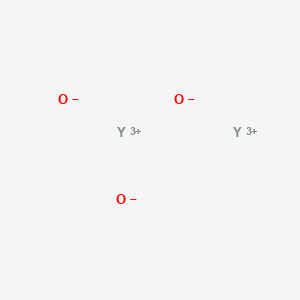
Nickel(II) oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel(II) oxide (NiO) is a chemical compound that is the principal oxide of nickel. It is classified as a basic metal oxide and is produced in several million kilograms annually, primarily as an intermediate in the production of nickel alloys .
作用機序
Target of Action
Nickel oxide (NiO) is a p-type metal oxide that plays a significant role in various optoelectronic devices . The primary targets of NiO are the electrochromic materials in these devices . The widely accepted electrochromic mechanism of NiO involves the reversible conversion between colorless Ni 2+ and colored Ni 3+ and Ni 4+ .
Mode of Action
NiO interacts with its targets by undergoing a reversible conversion between its colorless (Ni 2+) and colored (Ni 3+ and Ni 4+) states . This interaction results in changes to the optical properties of the device, such as its color. The performance of NiO can be improved by optimizing the preparation parameters, which can adjust the morphology, crystal structure, and chemical state of the NiO film .
Biochemical Pathways
NiO toxicity can induce reactive oxygen species accumulation and oxidative stress responses in plants . It also reduces the phytohormone concentrations, including auxin, cytokinin, and gibberellic acid, thereby retarding plant growth . NiO toxicity alters the expression of genes involved in carbon/nitrogen metabolism pathways .
Pharmacokinetics
The pharmacokinetics of NiO nanoparticles (NPs) have been studied in the context of liver cancer treatment . NiO NPs are used as photosensitizers due to their significant bioavailability . HepG2 cells were incubated with different concentrations of NiO NPs ranging from 0-80μg/ml at 37 °C for 24 hours .
Result of Action
The result of NiO’s action depends on its application. In optoelectronic devices, NiO’s action results in dynamically adjustable optical properties, which can reduce building energy consumption . In a biological context, NiO toxicity can lead to organ damage by triggering downstream signaling through various pathways .
Action Environment
The action, efficacy, and stability of NiO can be influenced by environmental factors. For instance, NiO’s electrochromic performance can be enhanced by using appropriate modification strategies, such as surface modification, nanomaterialization, material compounding, doping, and electrolyte design . In a biological context, NiO’s toxicity can be influenced by factors such as the concentration of NiO NPs and the duration of exposure .
生化学分析
Biochemical Properties
Nickel oxide has been shown to interact with various biomolecules. For instance, a study on the ground beetle Blaps polychresta revealed that nickel oxide nanoparticles induced significant changes in aspartate aminotransferase (AST) and alanine aminotransferase (ALT) activities . These enzymes play crucial roles in amino acid metabolism, indicating that nickel oxide can influence biochemical reactions involving these enzymes .
Cellular Effects
Nickel oxide has been observed to have various effects on cells. In the aforementioned study, nickel oxide nanoparticles were found to cause histological alterations in the midgut tissues of the ground beetle . This suggests that nickel oxide can influence cell function and potentially impact cellular metabolism .
Molecular Mechanism
The molecular mechanism of nickel oxide’s action is complex and multifaceted. It appears to exert its effects at the molecular level through interactions with various biomolecules, leading to changes in enzyme activity and potentially influencing gene expression . The exact nature of these interactions and their consequences are still being explored.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of nickel oxide have been observed to change over time. For instance, the study on the ground beetle showed that the effects of nickel oxide nanoparticles on AST and ALT activities varied over a 30-day period . This suggests that nickel oxide may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of nickel oxide also appear to vary with dosage. In the ground beetle study, different doses of nickel oxide nanoparticles were tested, and the sublethal dose of 0.02 mg/g was selected for further testing . This indicates that the effects of nickel oxide can be dose-dependent .
Metabolic Pathways
Its interaction with AST and ALT suggests that it may influence amino acid metabolism
Transport and Distribution
It is known that nickel oxide nanoparticles can be detected in midgut tissues, suggesting that they can be transported to and accumulate in specific tissues .
Subcellular Localization
The subcellular localization of nickel oxide is another area of active research. The presence of nickel oxide nanoparticles in midgut tissues suggests that they may be localized within specific cellular compartments .
準備方法
Nickel(II) oxide can be prepared through various methods:
Synthetic Routes and Reaction Conditions:
Industrial Production Methods:
化学反応の分析
Nickel(II) oxide undergoes various types of reactions:
Oxidation and Reduction:
Substitution: This compound reacts with the oxides of sodium and potassium at high temperatures to form corresponding nickelates.
Common Reagents and Conditions:
Major Products:
科学的研究の応用
Nickel(II) oxide has a wide range of applications in scientific research:
類似化合物との比較
Nickel(II) oxide can be compared with other similar compounds:
Nickel(III) Oxide (Ni2O3): A higher oxidation state of nickel oxide.
Nickel Hydroxide (Ni(OH)2): Used in nickel-cadmium and nickel-metal hydride batteries.
Nickel Carbonate (NiCO3): Another nickel compound that can be reduced to nickel oxide.
This compound’s diverse applications and unique properties make it a valuable compound in various scientific and industrial fields.
特性
CAS番号 |
1313-99-1 |
|---|---|
分子式 |
NiO |
分子量 |
74.693 g/mol |
IUPAC名 |
nickel(2+);oxygen(2-) |
InChI |
InChI=1S/Ni.O/q+2;-2 |
InChIキー |
KVAWBJDCAFOHRG-UHFFFAOYSA-N |
不純物 |
Typical impurities, present at levels of 1% or less, include cobalt, copper, iron, and sulfur. |
SMILES |
O=[Ni] |
正規SMILES |
[O-2].[Ni+2] |
Color/Form |
Green powder Greenish-black cubic crystals Yellow when hot |
密度 |
6.67 (NTP, 1992) 6.72 6.7 g/cm³ |
melting_point |
3603 °F (NTP, 1992) 1955 °C |
Key on ui other cas no. |
1313-99-1 34492-97-2 11099-02-8 |
物理的記述 |
Nickel oxide appears as odorless green-black cubic crystals (yellow when hot) or green powder. (NTP, 1992) DryPowder DryPowder; OtherSolid; PelletsLargeCrystals; WetSolid GREEN-TO-BLACK CRYSTALLINE POWDER. |
ピクトグラム |
Irritant; Health Hazard; Environmental Hazard |
溶解性 |
less than 1 mg/mL at 68° F (NTP, 1992) 0.11 MG/100 ML @ 20 °C SOL IN ACIDS; AMMONIUM HYDROXIDE Insol in caustic solutions SOL IN POTASSIUM CYANIDE Insoluble in water; soluble in acids Solubility in water, mg/l at 20 °C: 1.1 (practically insoluble) |
同義語 |
nickel monoxide nickel oxide nickel(II)oxide |
蒸気圧 |
0 mm Hg at 68 °F (NTP, 1992) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


